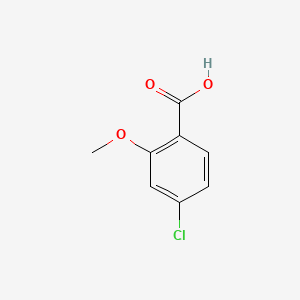
4-Chloro-2-methoxybenzoic acid
Cat. No. B1347048
Key on ui cas rn:
57479-70-6
M. Wt: 186.59 g/mol
InChI Key: UFEYMXHWIHFRBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08492414B2
Procedure details


To a solution of 4-chloro-2-methoxybenzoic acid (1.0 g, 5.36 mmol) in toluene (10 ml) was added thionyl chloride (2.76 ml, 37.52 mmol) at room temperature under nitrogen atmosphere. The resulting reaction mixture was heated to 80° C. for 1 h. After the completion of the reaction (TLC monitoring), the solvent was evaporated under vacuum and was carried forward as such for the next step.



Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=[O:7])=[C:4]([O:11][CH3:12])[CH:3]=1.S(Cl)([Cl:15])=O>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([Cl:15])=[O:7])=[C:4]([O:11][CH3:12])[CH:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC(=C(C(=O)O)C=C1)OC
|
|
Name
|
|
|
Quantity
|
2.76 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting reaction mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the completion of the reaction (TLC monitoring)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated under vacuum
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1=CC(=C(C(=O)Cl)C=C1)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
